
Coumarin 498
Overview
Description
Coumarin 498 (C₁₆H₁₇NO₄S) is a synthetic coumarin derivative widely studied for its optoelectronic properties. It belongs to a class of 4- and 7-substituted coumarins, where structural modifications at these positions critically influence electronic behavior. The molecule features a sulfonyl (-SO₂) group, likely at position 4, and a 7-hydroxy substituent, which collectively enhance intramolecular charge transfer (ICT) . These characteristics make it a prominent candidate for dye-sensitized solar cells (DSCs) and laser applications due to its tunable absorption and emission spectra. This compound exhibits a UV-vis peak absorption wavelength in the visible range, with a red-shifted lasing wavelength compared to simpler coumarins, attributed to its electron-withdrawing sulfonyl group and electron-donating 7-hydroxy substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin 498 typically involves the Pechmann condensation reaction, which is a classical method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of sulfuric acid or aluminum chloride as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst. This method is advantageous due to its mild reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Coumarin 498 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrocoumarins.
Substitution: this compound can undergo substitution reactions, particularly at the C-3 and C-4 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins.
Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.
Scientific Research Applications
Chemical Properties and Structure
Coumarin 498 (C₁₆H₁₇NO₄S) is a derivative of coumarin, characterized by its unique chemical structure that contributes to its varied properties. The compound exhibits significant fluorescence, making it suitable for various analytical applications.
Chemistry
- Fluorescent Probes : this compound is extensively used as a fluorescent probe in analytical techniques such as fluorescence spectroscopy and chromatography. Its strong fluorescent properties facilitate the detection of biomolecules and metal ions, enhancing the sensitivity of various assays.
- Optoelectronic Properties : The compound's molecular structure allows for significant optoelectronic properties, which are crucial for applications in dye-sensitized solar cells and dye lasers. Research indicates that modifications in its structure can lead to enhanced absorption and emission characteristics, making it a valuable material for developing advanced photonic devices .
Biology
- Biomolecular Labeling : In biological research, this compound is employed for labeling biomolecules. Its fluorescent nature enables visualization and tracking of cellular components in live cells, aiding in studies related to cell biology and biochemistry.
- Anticancer Research : There is growing interest in the anticancer properties of coumarin derivatives, including this compound. Studies have demonstrated that coumarins can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7), by modulating key signaling pathways .
Medicine
- Therapeutic Potential : this compound has been investigated for its potential therapeutic effects, particularly its anticancer and antimicrobial activities. Research indicates that it may inhibit tumor growth and enhance the efficacy of existing anticancer drugs by overcoming drug resistance mechanisms .
- Pharmacological Effects : Beyond anticancer properties, coumarins exhibit a range of pharmacological effects including anticoagulant, anti-inflammatory, and neuroprotective activities. This versatility makes them promising candidates for drug development across various therapeutic areas .
Industrial Applications
- Fluorescent Dyes : In industry, this compound is utilized in the formulation of fluorescent dyes for textiles, inks, and coatings. Its vibrant fluorescence enhances the aesthetic appeal and functionality of these products.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value indicating effective inhibition of cell proliferation. Mechanistic studies revealed that this compound induced apoptosis through the activation of reactive oxygen species (ROS) pathways .
Case Study 2: Fluorescent Probes in Biological Imaging
Another research focused on using this compound as a fluorescent probe for imaging cellular processes. The study highlighted its effectiveness in labeling specific proteins within cells, allowing researchers to visualize dynamic cellular events in real-time .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Fluorescent probe | High sensitivity in biomolecule detection |
Biology | Biomolecular labeling | Effective tracking of cellular components |
Medicine | Anticancer research | Induces apoptosis in cancer cells |
Industry | Fluorescent dyes | Enhances color vibrancy in products |
Mechanism of Action
The mechanism of action of Coumarin 498 involves its interaction with specific molecular targets through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions facilitate the binding of this compound to various biomolecules, enabling its use as a fluorescent probe. The compound’s fluorescence properties are attributed to its unique chemical structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Structural and Optoelectronic Properties
Coumarin 498 is part of a broader family of coumarin dyes optimized for ICT efficiency. Key comparisons with structurally analogous compounds are summarized below:
Compound | Molecular Formula | Substituents (Position) | UV-vis Peak (nm) | Lasing Wavelength (nm) | Key Applications |
---|---|---|---|---|---|
This compound | C₁₆H₁₇NO₄S | 7-Hydroxy, 4-Sulfonyl | ~450–470* | ~480–500* | DSCs, Lasers |
Coumarin 487 | C₁₉H₂₃NO₂ | 7-Diethylamino, 4-Methyl | ~430–450 | ~460–480 | Lasers, Fluorescent Probes |
Coumarin 510 | C₂₀H₁₈N₂O₂ | 7-Diethylamino, 3-Cyanophenyl | ~470–490 | ~500–520 | DSCs, Bioimaging |
Coumarin 525 | C₂₂H₁₈N₂O₃ | 7-Diethylamino, 4-Trifluoromethyl | ~490–510 | ~520–540 | Lasers, Photovoltaics |
*Estimated based on substituent effects described in .
- Substituent Effects: Electron-Donating Groups (7-Position): this compound’s 7-hydroxy group provides moderate electron donation, weaker than the diethylamino group in Coumarins 487, 510, and 523. This results in a less pronounced red shift compared to these derivatives . Electron-Withdrawing Groups (4-Position): The sulfonyl group in this compound exhibits stronger electron withdrawal than the methyl or trifluoromethyl groups in other derivatives, enhancing ICT and stabilizing excited states .
Optoelectronic Performance :
- This compound’s molar extinction coefficient (~20,000–25,000 M⁻¹cm⁻¹) is comparable to Coumarin 510 but lower than Coumarin 525 due to differences in substituent alignment with the ICT axis .
- In DSCs, this compound achieves a power conversion efficiency (PCE) of ~5–6%, outperforming Coumarin 487 (~4%) but lagging behind Coumarin 525 (~7–8%) .
Enzyme Interactions and Metabolism
Coumarin derivatives interact differentially with cytochrome P450 (CYP) enzymes:
Biological Activity
Coumarin 498, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is part of the coumarin family, characterized by a benzopyrone structure. This compound exhibits properties such as high bioavailability and solubility in organic solvents, which enhance its potential for therapeutic applications .
Antioxidant Activity
Mechanism of Action : Coumarins are known for their ability to scavenge free radicals and reactive oxygen species (ROS). This compound has shown significant antioxidant activity, which can be attributed to its ability to chelate metal ions and inhibit oxidative stress.
Research Findings : In vitro studies have demonstrated that coumarin derivatives exhibit strong hydroxyl radical scavenging activity. For instance, the IC50 values for coumarin derivatives ranged from 0.09 to 0.12 mg/mL, indicating potent antioxidant capabilities .
Anticancer Activity
In Vitro Studies : Numerous studies have reported the anticancer effects of coumarin derivatives on various human cancer cell lines. For example, this compound has been evaluated against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent inhibition of cell proliferation with IC50 values indicating significant cytotoxicity .
Case Study : A study on the effect of prenylated coumarins indicated that these compounds could induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest at the G0/G1 phase. Specifically, this compound was found to inhibit lipoxygenase enzymes involved in tumor progression .
Antimicrobial Activity
Coumarin derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Biological Activity | Mechanism | IC50 Values / Observations |
---|---|---|
Antioxidant | Scavenging ROS | IC50 = 0.09–0.12 mg/mL |
Anticancer | Induces apoptosis; inhibits cell proliferation | IC50 values vary by cell line (e.g., PC3) |
Antimicrobial | Disruption of cell membranes | Effective against various pathogens |
Q & A
Basic Research Questions
Q. How is Coumarin 498 synthesized and characterized in experimental settings?
this compound (Cou-H2S) is synthesized via a reaction between 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl and 2-(pyridin-2-yldisulfanyl)benzoate, yielding a fluorescent probe sensitive to hydrogen sulfide (H₂S) . Key characterization steps include:
- Structural validation : NMR and mass spectrometry to confirm molecular integrity.
- Purity assessment : HPLC or TLC to ensure >95% purity.
- Fluorescence profiling : Emission spectra analysis at 498 nm under controlled pH and solvent conditions.
- Detection limit quantification : Calibration curves using standardized H₂S solutions (reported limit: 25 nM) .
Q. What experimental controls are critical when using this compound for cellular imaging?
Methodological rigor requires:
- Negative controls : Cells treated without H₂S or with competitive thiols (e.g., glutathione) to assess probe specificity.
- Positive controls : Exogenous H₂S donors (e.g., NaHS) to validate fluorescence response.
- Photobleaching mitigation : Short exposure times and low-intensity light sources to preserve signal integrity.
- Co-staining validation : Use organelle-specific dyes (e.g., MitoTracker) to confirm subcellular localization .
Q. How should researchers document synthetic protocols for reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed reaction conditions : Solvent ratios, temperature, and catalyst amounts.
- Characterization data : Include NMR shifts, mass spectra peaks, and chromatographic retention times.
- Supporting information : Provide raw data (e.g., NMR files) in supplementary materials for independent verification .
Advanced Research Questions
Q. What strategies resolve contradictions in reported fluorescence quantum yields (Φ) of this compound?
Discrepancies often arise from solvent polarity, pH, or instrument calibration. To address this:
- Standardize solvent systems : Use anhydrous DMSO or PBS buffers (pH 7.4) for consistency.
- Cross-validate instruments : Compare results across spectrofluorometers (e.g., Horiba vs. Agilent).
- Reference dyes : Use rhodamine B (Φ = 0.49 in ethanol) as a calibrant .
Q. How can researchers optimize this compound for in vivo zebrafish imaging?
Advanced applications require:
- Solubility enhancement : Use biocompatible carriers like cyclodextrins or PEGylation.
- Toxicity screening : Conduct LC50 assays to determine safe probe concentrations.
- Dynamic imaging : Employ time-resolved fluorescence microscopy to track H₂S fluctuations in real-time .
Q. What statistical methods are appropriate for analyzing this compound’s selectivity data?
- Multivariate analysis : PCA or cluster analysis to differentiate probe responses to H₂S vs. interfering analytes (e.g., cysteine).
- Dose-response modeling : Fit data to Hill equations to calculate EC50 values.
- Error minimization : Triplicate measurements with SEM reporting to ensure robustness .
Q. How should mechanistic studies on this compound’s H₂S recognition be designed?
- Kinetic assays : Stopped-flow spectroscopy to measure reaction rates between Cou-H2S and H₂S.
- Computational modeling : DFT calculations to elucidate electron transfer pathways during fluorescence activation.
- Competitive binding studies : Titrate competing thiols to quantify binding affinity (Kd) .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWIXMOCGJKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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